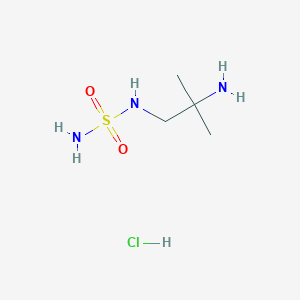

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089277-81-4 . It has a molecular weight of 203.69 and is also known as AMPP. It has gained attention from researchers due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The Inchi Code for “(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is 1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., might be available in technical documents or peer-reviewed papers .科学的研究の応用

Surface Modification and Water Treatment A novel approach in the field of nanofiltration membrane development employs sulfonated aromatic diamine monomers for the synthesis of thin-film composite (TFC) nanofiltration membranes. These membranes exhibit enhanced water flux due to improved surface hydrophilicity, achieved without compromising dye rejection. The introduction of sulfonic acid groups is pivotal for the improved performance in dye treatment applications, indicating a promising avenue for (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride in modifying surface properties for environmental applications (Yang Liu et al., 2012).

Polymer-Supported Quenching Reagents In combinatorial chemistry, polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate offer an efficient method for the parallel purification of crude reaction products. These polymeric reagents quench excess reactants and remove impurities, simplifying the isolation of desired products through single filtration and solvent evaporation. This method underscores the utility of (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride as a base for creating polymer-supported reagents for streamlined synthesis processes (R. J. C. and J. C. Hodges, 1997).

Green Chemistry and Catalysis The application of sulfamic acid as a green catalyst in the Mannich reaction highlights an environmentally friendly approach to synthesizing β-aminocarbonyl compounds. The use of ultrasound irradiation enhances the yield and selectivity of the reaction, presenting (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride as an effective catalyst in promoting chemical reactions with minimal environmental impact (Hongyao Zeng et al., 2009).

Biological and Medicinal Chemistry Research on S-adenosylmethionine (SAM) explores its role as a biological methyl donor in various metabolic reactions. This work sheds light on the potential biochemical applications of (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride in synthesizing biologically relevant compounds, thereby contributing to our understanding of its role in biological systems (M. Fontecave et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-amino-2-methyl-1-(sulfamoylamino)propane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQJXDIMONRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

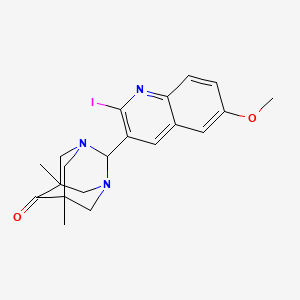

![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)

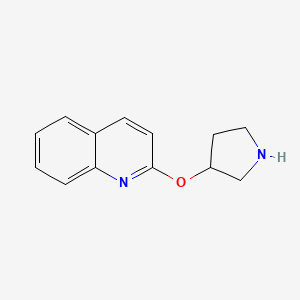

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)